

Comparative Analysis of 3-bromo-4,5-dihydroisoxazole Derivative Cross-Reactivity

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Compound of Interest

Compound Name: 3-Bromo-5-phenyl-4,5-dihydroisoxazole

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Target Selectivity of 3-bromo-4,5-dihydroisoxazole Derivatives.

The 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold has emerged as a promising pharmacophore, particularly for developing covalent inhibitors that target cysteine residues in proteins of therapeutic interest. These derivatives have shown significant potential in anticancer applications through the inhibition of key metabolic enzymes and in modulating cellular stress responses. This guide provides a comparative analysis of the cross-reactivity of various BDHI derivatives, supported by experimental data and detailed methodologies to aid in the selection and development of selective covalent inhibitors.

Mechanism of Action and Key Targets

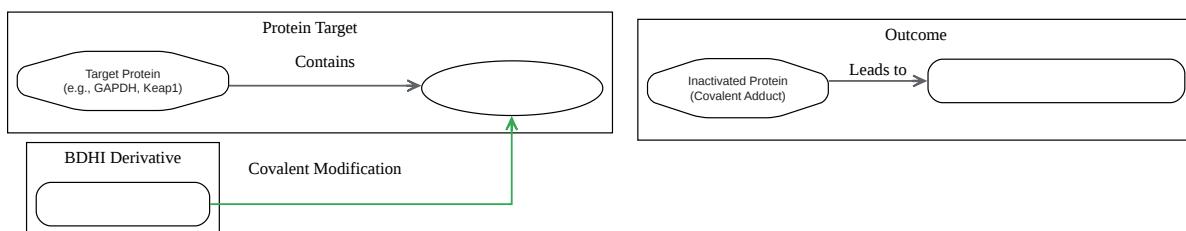
The reactivity of the BDHI core is centered on the electrophilic nature of the 3-bromo-isoxazoline "warhead". This moiety engages in a covalent interaction with nucleophilic cysteine residues within the binding sites of target proteins. This irreversible binding can lead to potent and sustained inhibition. Two primary targets that have been identified for this class of compounds are Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) and Kelch-like ECH-associated protein 1 (Keap1).

- Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): As a crucial enzyme in glycolysis, GAPDH is a key target in cancer metabolism.^{[1][2]} The inhibition of GAPDH by BDHI derivatives can disrupt the energy supply of rapidly proliferating cancer cells, leading to cell

death.[3][4] Certain derivatives have demonstrated potent covalent inactivation of human GAPDH (hGAPDH).[1][2]

- Kelch-like ECH-associated protein 1 (Keap1): Keap1 is a critical regulator of the Nrf2 signaling pathway, which controls the expression of antioxidant and detoxification genes.[5][6][7] BDHI derivatives can covalently modify specific cysteine residues on Keap1, such as Cys151, leading to the activation of the Nrf2/heme oxygenase-1 (HO-1) axis.[5][6] This can be a desired therapeutic effect in inflammatory conditions or an off-target effect in the context of anticancer drug development.

The following diagram illustrates the covalent modification of a target protein by a 3-bromo-4,5-dihydroisoxazole derivative.



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Caption: Covalent inhibition mechanism of 3-bromo-4,5-dihydroisoxazole derivatives.

Comparative Quantitative Data

The selectivity and potency of BDHI derivatives are highly dependent on their substitution patterns. The following tables summarize the available quantitative data for key derivatives against their primary and potential off-targets.

Table 1: Inhibition of Human GAPDH (hGAPDH) by Selected BDHI Derivatives

Compound	Structure	hGAPDH Residual Activity (%) after 3h incubation with 100 μ M inhibitor	Antiproliferativ e Activity (IC50, μ M) in Pancreatic Cancer Cell Lines	Reference
1	3-bromo-5-phenyl-4,5-dihydroisoxazole	~50	PANC-1: >100, MIA PaCa-2: >100	[1][8]
11	Spirocyclic derivative	<10	PANC-1: ~25, MIA PaCa-2: ~20	[1][8]
AXP-3019	(S)-benzyl 2-((S)-3-bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetate	Not explicitly stated, but significant intracellular GAPDH inhibition observed	PANC-1: ~10, MIA PaCa-2: ~10	[1]
Koningic Acid	Natural product GAPDH inhibitor	<10	Not directly compared in the same study	[8]

Table 2: Cross-Reactivity Profile of Selected BDHI Derivatives

Compound	Primary Target	Known Off-Target	Off-Target Activity	Key Findings on Selectivity	Reference
1	GAPDH	Keap1	Activates Nrf2/HO-1 pathway in THP-1 cells	The 3-bromo derivative is more potent in Nrf2 activation than its 3-chloro counterpart.	[5] [6]
11	hGAPDH	Free Thiols (β -mercaptoethanol)	Negligible reactivity at physiological pH	Shows selectivity for activated cysteine residues in the hGAPDH binding pocket over free thiols.	[2] [8]
AXP-3019	hGAPDH	Normal Fibroblasts	No significant effect on GAPDH activity or cell proliferation	Demonstrates selectivity for cancer cells over non-cancerous fibroblasts.	[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cross-reactivity of BDHI derivatives. Below are protocols for key experiments cited in the literature.

Recombinant hGAPDH Inhibition Assay

This assay measures the enzymatic activity of hGAPDH in the presence of an inhibitor.

- Reagents: Recombinant hGAPDH, triethanolamine (TEA) buffer, EDTA, NAD+, glyceraldehyde-3-phosphate (G3P), and the BDHI derivative.
- Protocol:
 - Prepare a reaction mixture containing TEA buffer, EDTA, and NAD+.
 - Add the BDHI derivative at the desired concentration and incubate with recombinant hGAPDH for a specified time (e.g., 3 hours).
 - Initiate the enzymatic reaction by adding the substrate, G3P.
 - Monitor the reduction of NAD+ to NADH by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
 - Calculate the residual enzyme activity as a percentage of the activity of a control sample without the inhibitor.^[8]

Intracellular GAPDH Activity Assay

This assay determines the effect of the inhibitors on GAPDH activity within cancer cells.

- Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., PANC-1, MIA PaCa-2).
- Protocol:
 - Culture PDAC cells and treat them with various concentrations of the BDHI derivative for a specified period (e.g., 48 hours).
 - Lyse the cells and collect the cell lysates.
 - Measure the total protein concentration in the lysates using a Bradford assay for normalization.
 - Determine the GAPDH activity in the lysates using the same spectrophotometric method as the recombinant hGAPDH assay.

- Normalize the GAPDH activity to the total protein content and express it as a fraction of the activity in untreated cells.[1]

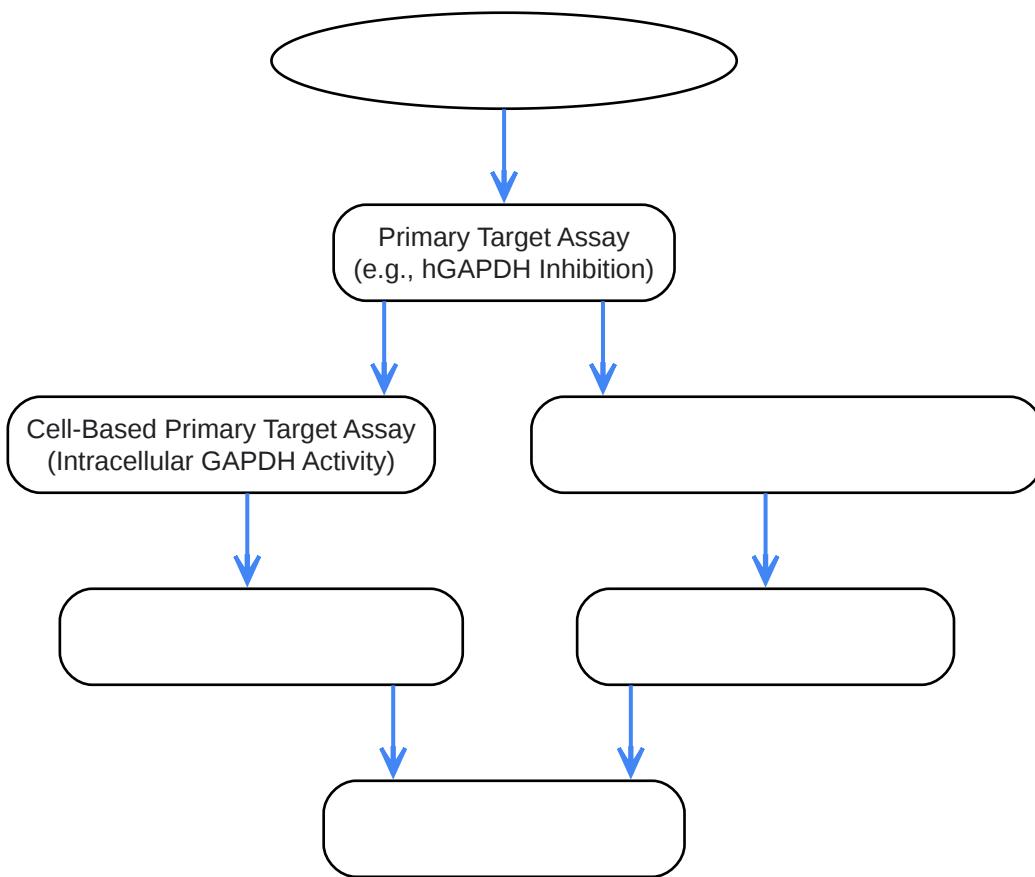
Keap1 Covalent Modification and Nrf2 Activation Assay

This set of experiments confirms the covalent binding to Keap1 and the subsequent activation of the Nrf2 pathway.

- Cell Line: Human monocytic cell line (e.g., THP-1).
- Protocol for Nrf2 Activation (Western Blot):
 - Treat THP-1 cells with the BDHI derivative for various time points.
 - Prepare nuclear and cytosolic extracts from the cells.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with primary antibodies against Nrf2 and HO-1, followed by a secondary antibody.
 - Visualize the protein bands and quantify their intensity to determine the level of Nrf2 nuclear translocation and HO-1 expression.[5][6]
- Protocol for Keap1 Covalent Modification (Mass Spectrometry):
 - Incubate recombinant Keap1 protein with the BDHI derivative.
 - Digest the protein into smaller peptides using an enzyme like trypsin.
 - Analyze the peptide mixture using liquid chromatography-mass spectrometry (LC-MS/MS) to identify the specific cysteine residue(s) that have been covalently modified by the inhibitor.[5]

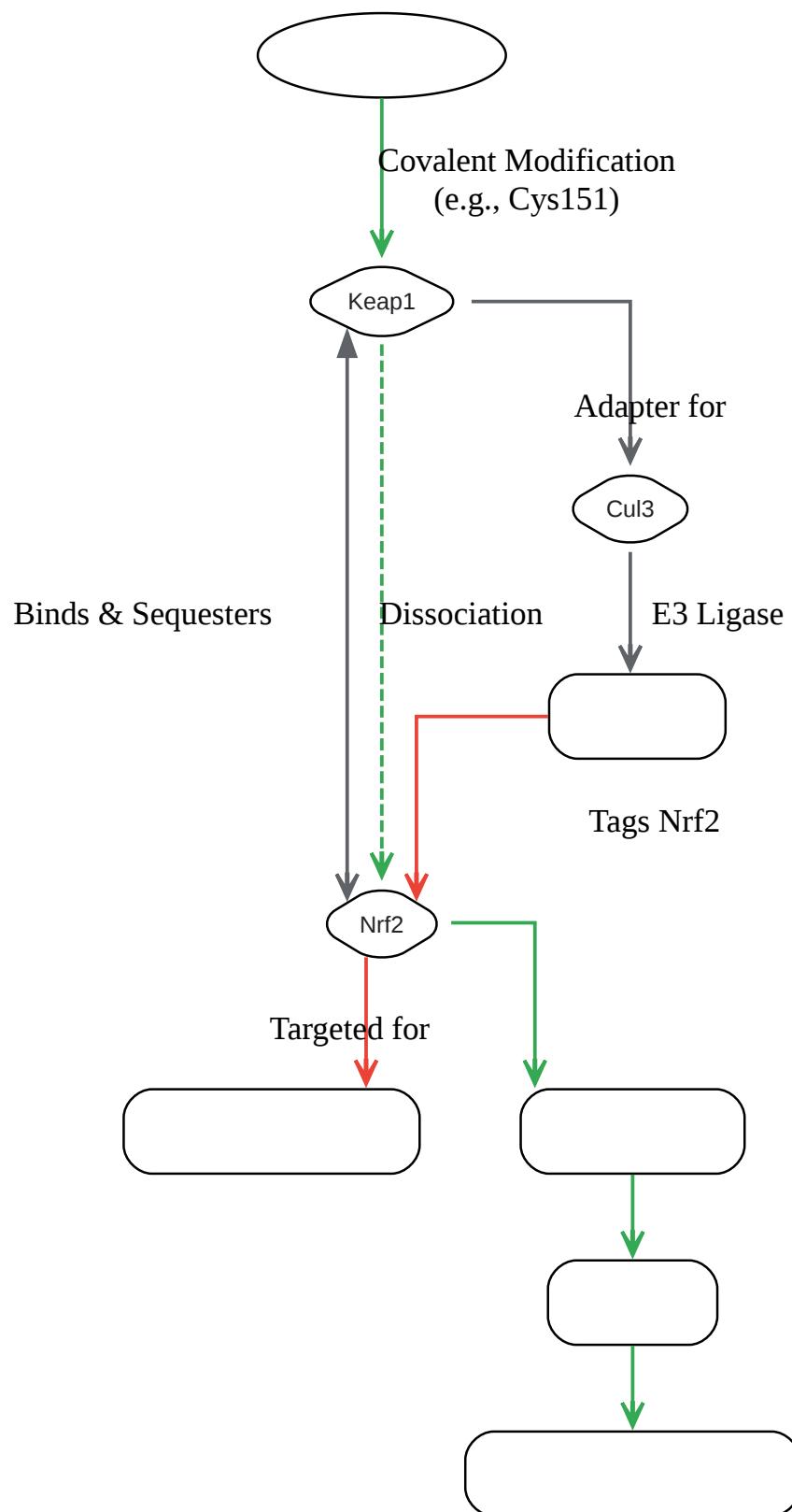
Experimental and Logical Workflow Diagrams

The following diagrams illustrate a typical workflow for assessing the cross-reactivity of BDHI derivatives and the Nrf2 signaling pathway they can modulate.



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Caption: Workflow for assessing the cross-reactivity of BDHI derivatives.



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Caption: Nrf2 activation pathway modulated by BDHI derivatives via Keap1 modification.

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